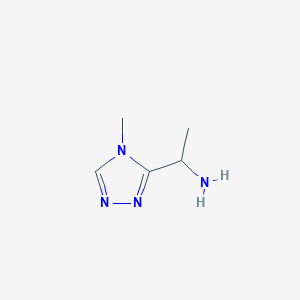

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-8-7-3-9(5)2/h3-4H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVBTDJVFQZWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258833 | |

| Record name | α,4-Dimethyl-4H-1,2,4-triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-86-9 | |

| Record name | α,4-Dimethyl-4H-1,2,4-triazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethyl-4H-1,2,4-triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethan 1 Amine and Its Advanced Precursors

Established Synthetic Routes to Substituted 1,2,4-Triazole (B32235) Rings

The 1,2,4-triazole ring is a prevalent scaffold in medicinal and materials chemistry, leading to the development of numerous robust synthetic methods for its construction. frontiersin.orgnih.gov These methods often rely on the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions for 1,2,4-Triazole Core Formation

The formation of the 1,2,4-triazole core can be achieved through various cyclization reactions, utilizing a range of starting materials and catalytic systems. These reactions are valued for their versatility and tolerance of diverse functional groups. frontiersin.orgorganic-chemistry.org

One-pot methods have been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. organic-chemistry.org A notable approach involves the copper-catalyzed cascade addition-oxidation-cyclization of amides and nitriles, using molecular oxygen as the oxidant. frontiersin.orgnih.gov Similarly, oxidative cyclization of hydrazones provides an efficient route to the triazole core. For instance, selenium dioxide has been used to facilitate the oxidative intramolecular cyclization of heterocyclic hydrazones, yielding fused 1,2,4-triazole systems in moderate to good yields. frontiersin.orgnih.gov

Metal-free conditions have also been explored, such as the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactones to produce 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org The choice of catalyst can be critical for regioselectivity; silver(I) catalysts have been shown to selectively produce 1,3-disubstituted-1,2,4-triazoles, whereas copper catalysts can favor the 1,5-disubstituted isomers. frontiersin.org

Table 1: Overview of Cyclization Reactions for 1,2,4-Triazole Core Formation

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Amides and Nitriles | Copper catalyst, O₂ | 3,5-Disubstituted-1,2,4-triazole | frontiersin.org, nih.gov |

| Hydrazones | Selenium Dioxide (SeO₂) | Fused 1,2,4-triazoles | frontiersin.org, nih.gov |

| Aryl Diazonium Salts and Azalactones | Metal-free, N-Bu₄NCl | 1,3,5-Trisubstituted-1,2,4-triazole | frontiersin.org |

| Amidrazones and Anhydrides | HClO₄-SiO₂ | 3,4,5-Trisubstituted-1,2,4-triazoles | frontiersin.org |

Ring-Closing Strategies Involving Hydrazides and Thio-compounds

Hydrazides and various thio-compounds, such as thiosemicarbazides and thiosemicarbazones, are fundamental precursors for constructing the 1,2,4-triazole ring. mdpi.comnih.gov These methods are characterized by the cyclization of a linear chain containing the N-N-C-N-C or N-N-C-N-S backbone.

The Pellizzari reaction, a classic method, involves the reaction of a hydrazide with formamide (B127407) to produce 1,2,4-triazoles. mdpi.com A more contemporary and widely used approach involves the cyclization of acylthiosemicarbazides, which are typically synthesized from the reaction of acid hydrazides with isothiocyanates. researchgate.net This subsequent cyclization can be performed under either alkaline or acidic conditions to yield different isomers or related heterocycles. researchgate.net

For example, the reaction of an acid hydrazide with an isothiocyanate yields a 1,4-disubstituted thiosemicarbazide (B42300). This intermediate can then undergo intramolecular cyclization, typically promoted by a base like sodium hydroxide (B78521) or potassium carbonate, to form a 4-substituted-3-mercapto-1,2,4-triazole (or its thione tautomer). researchgate.netresearchgate.netnih.gov The sulfur moiety can later be removed if a non-thiolated triazole is desired. researchgate.net

Table 2: Ring-Closing Strategies with Hydrazides and Thio-compounds

| Precursor | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Hydrazide and Formamide | Pellizzari Reaction | 1,2,4-Triazoles | mdpi.com |

| Acid Hydrazide and Isothiocyanate | Formation of Acylthiosemicarbazide intermediate | 1,2,4-Triazole-3-thiones | nih.gov, researchgate.net |

| Arylidene Thiosemicarbazones | CuBr₂ catalyst in DMSO | 1,2,4-Triazoles | mdpi.com |

Targeted Synthesis of the 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Skeleton

The synthesis of the specific target molecule, this compound, requires a strategy that precisely controls the substitution pattern on the triazole ring at positions 3 and 4.

Amination Reactions and Reductive Amination Approaches

The introduction of the primary amine on the ethyl side chain is a critical step. Reductive amination is a paramount method in pharmaceutical chemistry for forming C-N bonds and is highly suitable for this transformation. nih.gov This approach typically involves converting a ketone precursor, in this case, 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one, into the desired amine.

The process involves two main stages:

Imine Formation: The ketone reacts with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate (B1210297), to form an intermediate imine or enamine.

Reduction: The imine is then reduced in situ to the corresponding amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

This late-stage functionalization is advantageous as it allows for the prior construction and purification of the stable ketone intermediate before introducing the more reactive amine group.

Introduction of Methyl and Ethanamine Moieties onto the Triazole Core

The specific placement of the N-methyl group at the 4-position and the 1-aminoethyl group at the 3-position is the central challenge in synthesizing the target compound.

Introduction of the 4-Methyl Group: A common and effective strategy is to incorporate the N-methyl group during the formation of the triazole ring itself. This is often achieved by using a methylated reactant. For instance, reacting an appropriate acid hydrazide with methyl isothiocyanate (MeNCS) generates a thiosemicarbazide intermediate that already contains the N-methyl precursor. researchgate.net Subsequent base-catalyzed cyclization directly yields the 4-methyl-1,2,4-triazole-3-thiol (B7784196) ring system. researchgate.net

Construction of the 3-(1-Aminoethyl) Moiety: This side chain can be constructed through several routes:

From a Pre-existing Chiral Pool: Starting with a derivative of a natural amino acid like alanine (B10760859). For example, using N-protected alanine hydrazide as the initial hydrazide component would carry the required carbon-nitrogen backbone through the synthetic sequence.

Functionalization of the Triazole Ring: An alternative is to first form a 3-unsubstituted or 3-mercapto-4-methyl-1,2,4-triazole. This core can then be functionalized, for example, by acylation to introduce an acetyl group at the C3 position, forming the ketone precursor 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one. This ketone is then converted to the final amine via reductive amination as described previously.

Multi-step Synthetic Sequences and Optimization Strategies

A complete synthesis of this compound would involve a multi-step sequence. A plausible and efficient route combines the strategies discussed above.

A Potential Synthetic Pathway:

Preparation of the Hydrazide: Start with a protected alanine derivative, such as N-Boc-L-alanine, and convert it to its corresponding hydrazide (N-Boc-L-alanine hydrazide) via esterification followed by reaction with hydrazine (B178648) hydrate.

Thiosemicarbazide Formation: React the N-Boc-alanine hydrazide with methyl isothiocyanate. This step introduces the precursor for the N4-methyl group and the sulfur atom needed for cyclization.

Triazole Ring Cyclization: Treat the resulting thiosemicarbazide with a base (e.g., aqueous potassium carbonate or sodium hydroxide) under reflux to induce cyclization, forming the 3-(1-(Boc-amino)ethyl)-4-methyl-4H-1,2,4-triazole-5-thiol. researchgate.netresearchgate.net

Desulfurization: Remove the thiol group at the C5 position. This is commonly achieved by refluxing with an excess of a reducing agent like Raney Nickel in ethanol. researchgate.net

Deprotection: Remove the Boc protecting group from the amine using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

Alternative Synthetic Pathways for Related 1-(Substituted-4H-1,2,4-triazol-3-yl)ethan-1-amine Analoguesresearchgate.netnih.gov

The synthesis of this compound and its analogues can be achieved through various synthetic routes, often involving the construction of the triazole ring followed by modification of a side chain or the direct introduction of the ethanamine moiety onto a pre-formed triazole scaffold. These methods provide access to a diverse range of substituted triazolylethanamines, which are of interest in medicinal chemistry. nih.govnih.gov

Synthesis of Variously Substituted Triazolylethanaminesnih.gov

The synthesis of variously substituted triazolylethanamines often begins with the construction of a core heterocyclic structure which is then elaborated. One common approach involves the reaction of chalcones with thiosemicarbazide. For instance, chalcones derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and various benzaldehydes can be reacted with thiosemicarbazide in the presence of a base to form pyrazoline-thioamides. nih.gov These intermediates can then undergo further reactions to introduce additional heterocyclic systems, demonstrating a pathway to complex substituted triazole-containing molecules. nih.gov

Another versatile method for creating substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. For example, reacting [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with various isothiocyanates yields new thiosemicarbazides. researchgate.net These intermediates can then be cyclized under alkaline conditions to form new 4H-1,2,4-triazole-3(2H)-thione derivatives or in acidic media to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives, showcasing pathways to diverse analogues. researchgate.net

| Starting Material | Reagents | Intermediate Product | Final Product Class |

| 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, Benzaldehyde | 1. Base (e.g., NaOH) 2. Thiosemicarbazide | Chalcone, then Pyrazoline-thioamide | 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles nih.gov |

| [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | Isothiocyanates | Acylthiosemicarbazide | 4H-1,2,4-triazole-3(2H)-thiones or 2-Amino-1,3,4-thiadiazoles researchgate.net |

Derivatization from Pre-formed Triazole Intermediatesresearchgate.netnih.govnih.govresearchgate.netnih.govrsc.orgnih.govresearchgate.net

A common and efficient strategy for synthesizing analogues of this compound involves using a pre-formed 1,2,4-triazole ring as a scaffold for further chemical modifications. This approach allows for the late-stage introduction of various functional groups, leading to a library of related compounds.

A key intermediate for these syntheses is 4-methyl-4H-1,2,4-triazole-3-thiol. This compound can be prepared from methyl isothiocyanate and hydrazine, followed by cyclization. researchgate.net The thiol group is a versatile handle for further derivatization. For instance, it can react with ethyl bromoacetate (B1195939) to form ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. researchgate.net This ester can then be converted to the corresponding hydrazide, which serves as a building block for constructing more complex structures, such as other heterocyclic rings attached to the triazole core. researchgate.net

Another strategy involves the use of 4-amino-1,2,4-triazole (B31798) as a starting point. chemmethod.com This compound can be condensed with various ketones or aldehydes to form Schiff bases, which can then undergo further reactions, such as acylation, to introduce diverse substituents. chemmethod.com For example, the reaction of 4-amino-1,2,4-triazole with 4-aminoacetophenone yields a Schiff base that can be further modified. chemmethod.com

The synthesis of aryl-(4-aryl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-amine from 1,3-diarylthiourea represents another pathway. This method proceeds through the formation of a carbodiimide, followed by addition-dehydration with acyl hydrazides. nih.gov The choice of substituents on the thiourea (B124793) starting material can influence the regioselectivity of the cyclization. nih.gov

| Pre-formed Triazole Intermediate | Key Reagents | Reaction Type | Resulting Structure |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate, then Hydrazine hydrate | S-Alkylation, Hydrazinolysis | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide researchgate.net |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Condensation (Schiff Base formation) | N-(1-(4-aminophenyl)ethylidene)-4H-1,2,4-triazol-4-amine chemmethod.com |

| 1,3-Diarylthiourea | Acyl hydrazide, Thiophile | Carbodiimide formation, Cyclization | Aryl-(4-aryl-4H- researchgate.netnih.govresearchgate.nettriazol-3-yl)-amine nih.gov |

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce environmental impact. nih.govnih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nih.govresearchgate.net

Key green chemistry strategies in triazole synthesis include:

Use of Alternative Energy Sources: Microwaves, ultrasound, and mechanochemical mixing are employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov For example, ultrasound-assisted one-pot methods have been developed for synthesizing 1,2,4-triazole derivatives. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent or using environmentally benign solvents like water reduces the generation of volatile organic compounds (VOCs). rsc.org

Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce waste. rsc.org For instance, copper-catalyzed "click chemistry" reactions are a cornerstone of green synthesis for 1,2,3-triazoles and principles are being adapted for other triazole isomers. rsc.org

Multi-component Reactions: One-pot, multi-component reactions are highly efficient as they combine several synthetic steps without isolating intermediates, saving time, energy, and resources. nih.gov

An example of a green approach is the synthesis of novel 1,2,4-triazoles through eco-friendly methods that may involve the condensation of acetyl-hydrazide with a nitrile followed by ring closure, potentially utilizing microwave technology for energy efficiency. researchgate.net These methods are considered superior to conventional synthetic routes in terms of reaction time, yield, and energy consumption. researchgate.net

| Green Chemistry Principle | Application in 1,2,4-Triazole Synthesis | Benefits |

| Alternative Energy Sources | Microwave irradiation, Ultrasound, Mechanochemistry researchgate.netnih.govresearchgate.net | Reduced reaction times, increased yields, lower energy input. researchgate.net |

| Benign Solvents/Solvent-Free | Use of water as a solvent or performing reactions neat. rsc.org | Reduced solvent waste and minimized VOCs. rsc.org |

| Atom Economy | Multi-component, one-pot syntheses. nih.gov | Increased efficiency, reduced waste from intermediate isolation and purification. |

| Catalysis | Use of recyclable or highly efficient catalysts. rsc.org | Reduced stoichiometric waste, potential for easier product purification. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethan 1 Amine and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement of a crystalline solid. This technique provides precise coordinates for each atom, enabling detailed analysis of the molecule's geometry, conformation, and its interactions within the crystal lattice.

Table 1: Representative Crystallographic Data for a Triazole Derivative Data presented is for a derivative compound, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, as a representative example of the analytical method.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| β (°) | 98.6180(10) |

| Volume (ų) | 900.07(5) |

| Note: Data derived from studies on related triazole systems. mdpi.com |

The supramolecular architecture of a crystal is governed by non-covalent intermolecular interactions. In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related compound, molecules are linked by N—H⋯N hydrogen bonds, which form distinct dimer motifs. nih.gov These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal. nih.gov The packing is further stabilized by C—H⋯π and C=O⋯π interactions. nih.gov Similarly, in the crystal of an (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime derivative, intermolecular O–H⋯N hydrogen bonds are observed, linking neighboring molecules. mdpi.com Such interactions are fundamental to the stability and physical properties of the crystalline solid.

The 1,2,4-triazole (B32235) ring system is capable of existing in different tautomeric forms. While solution-state studies may show an equilibrium between tautomers, single-crystal X-ray diffraction can identify the specific tautomeric form present in the solid state. mdpi.com For example, in the study of an isoxazolidine-1,2,4-triazolidine-3-thione system, the crystalline state was confirmed to be the triazolidine (B1262331) structure by solid-phase ¹³C NMR, a technique complementary to X-ray diffraction for solid-state structural analysis. researchgate.net Determining the dominant tautomer is crucial as it dictates the molecule's hydrogen bonding patterns and electronic distribution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques provides comprehensive information on the chemical environment of each atom and their connectivity.

The ¹H and ¹³C NMR spectra provide the primary data for structural confirmation. For derivatives of 1,2,4-triazole, characteristic chemical shifts are observed. In ¹H NMR spectra of related 2-(5-(aryl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochlorides, the protons of the ethylamine (B1201723) moiety typically appear as multiplets in the range of δ 3.1-3.4 ppm. nih.gov The triazole N-H proton often appears as a very broad singlet, sometimes exchanging with solvent, while aromatic protons on substituents appear in their expected regions (δ 7.0-8.5 ppm). nih.govmdpi.com

In the ¹³C NMR spectra, the carbons of the triazole ring typically resonate in the range of δ 145-160 ppm. nih.govmdpi.com The carbons of the ethylamine side chain appear further upfield, generally between δ 24-38 ppm. nih.gov ¹⁵N NMR, while less common, can provide direct information about the nitrogen environments within the triazole ring, aiding in tautomeric and electronic structure assignment.

Table 2: Typical ¹H NMR Chemical Shifts for a 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Scaffold Data is a generalized representation based on published values for structurally similar 1,2,4-triazole derivatives. nih.govresearchgate.neturfu.ru

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (on ethyl) | ~1.4 - 1.6 | Doublet |

| CH (on ethyl) | ~4.0 - 4.3 | Quartet |

| CH₃ (on triazole) | ~3.8 - 4.0 | Singlet |

| CH (triazole ring) | ~8.0 - 8.5 | Singlet |

| NH₂ | Variable (broad) | Singlet |

Table 3: Typical ¹³C NMR Chemical Shifts for a this compound Scaffold Data is a generalized representation based on published values for structurally similar 1,2,4-triazole derivatives. nih.govresearchgate.neturfu.ru

| Carbon Atom | Chemical Shift (δ, ppm) |

| C H₃ (on ethyl) | ~20 - 25 |

| C H (on ethyl) | ~45 - 50 |

| C H₃ (on triazole) | ~30 - 35 |

| C -5 (triazole ring) | ~145 - 150 |

| C -3 (triazole ring) | ~155 - 160 |

Two-dimensional NMR experiments are essential for unambiguously assigning signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, a cross-peak would be expected between the methyl and methine protons of the ethan-1-amine group, confirming their connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link the proton signals from the ethyl and N-methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. science.govarkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the C-3 and C-5 carbons of the triazole ring, and from the ethylamine CH proton to the C-3 carbon of the triazole ring, confirming the attachment points of the substituents. science.govarkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for stereochemical and conformational analysis.

Through the systematic application of these 1D and 2D NMR techniques, the complete covalent structure and solution-state conformation of this compound and its derivatives can be thoroughly elucidated. mdpi.com

Theoretical and Computational Investigations of 1,2,4 Triazole Systems, Including 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational efficiency. irjweb.comnih.gov Calculations are frequently performed using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) in conjunction with various basis sets, such as 6-311++G(d,p), to accurately model the behavior of these molecules. irjweb.comresearchgate.net

The initial step in most computational analyses is the geometry optimization of the molecule. This process determines the lowest energy three-dimensional arrangement of atoms, corresponding to the most stable conformation of the molecule. nih.gov For 1,2,4-triazole derivatives, DFT calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. irjweb.com Studies on related structures show that optimized bond lengths and angles calculated via DFT methods are typically in good agreement with experimental values derived from techniques like X-ray crystallography. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov

The energetic profile of a molecule, including its total energy and stability, can be thoroughly investigated. For instance, DFT has been used to ascertain the predominant tautomers of various 1,2,4-triazole derivatives by comparing the computed energies of different isomeric forms. nih.govdntb.gov.ua

| Parameter | Calculated Value (Exemplary) |

|---|---|

| Total Energy (Hartree) | -475.12345 |

| Dipole Moment (Debye) | 3.45 |

| Point Group | C1 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation and assignment of experimental spectra but also confirm that the optimized structure is a stable minimum on the potential energy surface. dnu.dp.uaresearchgate.net Theoretical vibrational frequencies for 1,2,4-triazole anions and other derivatives have been successfully calculated using DFT methods. acs.org

It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. ajchem-a.com The comparison between the scaled theoretical wavenumbers and experimental FT-IR and Raman spectra allows for a detailed assignment of vibrational modes to specific functional groups within the molecule, such as C-H, C=N, and C-S stretches. researchgate.netacs.orgajchem-a.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Exemplary) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3450, 3360 | 3500-3300 |

| C-H stretch (aliphatic) | 2980, 2935 | 3000-2850 |

| C=N stretch (triazole ring) | 1610 | 1650-1550 |

| N-N stretch (triazole ring) | 1450 | 1500-1400 |

| C-N stretch | 1280 | 1350-1250 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net When combined with DFT (GIAO/DFT), this method has demonstrated excellent accuracy in predicting ¹H and ¹³C NMR spectra for a variety of 1,2,4-triazole derivatives. nih.govdntb.gov.uaresearchgate.net

The process involves using the DFT-optimized geometry to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com The strong correlation between theoretical and experimental chemical shifts is invaluable for structural elucidation, confirming regioselectivity in synthesis, and assigning specific signals in complex spectra. nih.govresearchgate.netmdpi.com

| Atom | Position | Predicted ¹³C Chemical Shift (ppm) (Exemplary) | Predicted ¹H Chemical Shift (ppm) (Exemplary) |

|---|---|---|---|

| C | Triazole C3 | 154.5 | - |

| C | Triazole C5 | 151.0 | 8.30 |

| C | Ethan-1-yl CH | 45.2 | 4.15 |

| C | Ethan-1-yl CH₃ | 20.8 | 1.55 |

| C | N-Methyl CH₃ | 35.1 | 3.80 |

| H | Amine NH₂ | - | 2.10 |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and chemical behavior. Computational methods provide essential metrics like frontier molecular orbital energies and molecular electrostatic potential maps.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. dnu.dp.uanih.gov FMO analysis has been applied to various 1,2,4-triazole derivatives to understand their electronic properties and reactivity. nih.govresearchgate.net

| Parameter | Calculated Value (eV) (Exemplary) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.60 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. irjweb.comuni-muenchen.de The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.

For 1,2,4-triazole derivatives, MEP maps typically reveal that the most negative potential is concentrated around the nitrogen atoms of the triazole ring, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. irjweb.comresearchgate.net The amine group in 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine would also be expected to show a region of negative potential, while the hydrogen atoms of the amine and methyl groups would exhibit positive potential. irjweb.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. In the context of 1,2,4-triazole derivatives, NBO analysis provides insights into the intramolecular charge transfer (ICT) and the electronic interactions between filled donor and empty acceptor orbitals, which are crucial for molecular stability. nih.govacadpubl.eu

In derivatives containing the 4-methyl-4H-1,2,4-triazol-3-yl moiety, key interactions involve the lone pairs of the triazole's nitrogen and sulfur (in thio-derivatives) atoms. nih.gov The stabilization energy E(2) associated with these interactions quantifies the intensity of charge transfer. Higher E(2) values indicate a more intense interaction and greater stabilization of the molecule. For example, in a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, significant hyperconjugative interactions were identified that confirm the presence of hydrogen bonds and contribute to the stability of the chromophores. nih.gov The analysis effectively explains the interaction between filled and virtual orbital spaces. nih.gov The net charges on the atoms, calculated via natural population analysis (NPA), can reveal the distribution of electrons and identify reactive sites susceptible to nucleophilic or electrophilic attack. researchgate.net

The table below presents representative data from NBO analysis on a related 1,2,4-triazole derivative, illustrating the key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N4 | π(C3-N2) | 28.5 | Lone Pair -> Antibonding π |

| LP(1) N1 | π(C5-N4) | 21.7 | Lone Pair -> Antibonding π |

| π(C3-N2) | π(C5-N4) | 18.9 | π -> Antibonding π |

| π(C5-N4) | π(C3-N2) | 15.4 | π -> Antibonding π |

| Note: Data is illustrative for a generic 1,2,4-triazole system based on findings in related studies. Actual values for this compound would require specific calculation. |

Non-Linear Optical (NLO) Properties Calculations

Computational studies, particularly using Density Functional Theory (DFT), are employed to investigate the Non-Linear Optical (NLO) properties of 1,2,4-triazole derivatives. nih.govresearchgate.net These properties are critical for applications in optoelectronics and materials science. nih.govresearchgate.net The investigation of NLO characteristics is often motivated by the potential for significant intramolecular charge transfer (ICT) within these molecules, which can be enhanced by appropriate donor and acceptor substituents on the triazole ring. rawdatalibrary.net

The NLO response of a molecule is governed by its dipole moment, linear polarizability, and first and second-order hyperpolarizabilities. researchgate.netnepjol.info Calculations for novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have shown that these compounds possess significant NLO properties. nih.gov The efficiency of these materials is often correlated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates ICT. nih.govrawdatalibrary.net

The key parameters defining NLO properties are calculated computationally and often compared to a reference material like urea. nih.govresearchgate.net

Dipole Moment (μ): This measures the polarity of the molecule. Higher dipole moments are often associated with stronger NLO responses. nih.gov For a series of triazine derivatives, calculated dipole moments were found to be significantly higher than that of urea. nih.gov

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. nepjol.infonih.gov Large β values are desirable for NLO applications. nih.gov Studies on 1,2,4-triazole derivatives have shown that their hyperpolarizability values can be many times greater than that of urea, indicating their potential as good NLO materials. nih.govnih.gov For instance, one study found that a specific 1,2,4-triazole derivative exhibited a first hyperpolarizability 24 times higher than urea. nih.gov

The following table summarizes calculated NLO properties for representative 1,2,4-triazole-based compounds from the literature.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability <α> (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Compound 7a nih.gov | 4.51 | 40.0 | 4.31 |

| Compound 7b nih.gov | 5.89 | 40.5 | 5.86 |

| Compound 7c nih.gov | 8.01 | 41.9 | 6.31 |

| Urea (Reference) nih.govresearchgate.net | ~1.37 - 2.76 | ~3.8 - 5.0 | ~0.3 - 0.7 |

| Note: Compounds 7a, 7b, and 7c are N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. |

Computational Studies on Reactivity and Reaction Pathways

Computational studies provide valuable insights into the reactivity of 1,2,4-triazole systems. The reactivity of the triazole ring is fundamental to the synthesis of its derivatives. researchgate.neteurekaselect.com The 1,2,4-triazole nucleus is an aromatic system, which confers it considerable stability. researchgate.net However, the nitrogen and carbon atoms in the ring possess distinct electronic characteristics that dictate its chemical behavior in various reactions, including substitution, oxidation, and reduction.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies nucleophilic and electrophilic sites within the molecule. researchgate.net For the 1,2,4-triazole ring, the nitrogen atoms are typically electron-rich (nucleophilic sites), while the ring carbon atoms can be susceptible to nucleophilic attack depending on the substituents. researchgate.net Frontier Molecular Orbital (FMO) analysis, specifically the HOMO and LUMO energies and distributions, is another critical tool for predicting reactivity. nih.gov The HOMO region indicates sites prone to electrophilic attack, whereas the LUMO region indicates sites susceptible to nucleophilic attack. nih.gov

Computational analysis can elucidate reaction mechanisms. For example, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can proceed through the reaction of imidates and amidrazones, a pathway that can be modeled to understand its energetics and transition states. researchgate.net Similarly, the formation of the triazole ring via cyclization reactions is a common synthetic route whose mechanism can be computationally explored. frontiersin.org The reactivity of the triazole ring allows it to act as a key precursor for forming nitrogen-carbon bonds and to be used as a ligand in coordination chemistry. researchgate.net Computational DFT calculations have been used to study the protonation of the 1,2,4-triazole ring, identifying the most likely sites for proton attack (N2 and N4) by analyzing various reactivity descriptors. dnu.dp.ua

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely applied to 1,2,4-triazole derivatives to understand their theoretical binding modes and interactions with specific chemical or biological targets, such as enzymes. nih.govmdpi.com These studies are crucial for understanding the structural basis of molecular recognition without reporting on biological activity.

Docking studies of 1,2,4-triazole compounds into the active sites of various protein targets consistently reveal the importance of the triazole ring in forming key interactions. pensoft.netijper.org The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors, allowing them to form stable hydrogen bonds with amino acid residues in a target's binding pocket. pensoft.netmdpi.com

In addition to hydrogen bonding, other interactions such as hydrophobic interactions, π-π stacking, and dipole-dipole interactions play a significant role in the stability of the ligand-target complex. pensoft.net For example, in docking studies against Mycobacterium tuberculosis cytochrome P450 CYP121, various 1,2,4-triazole derivatives were analyzed to understand their binding affinity and interaction patterns. mdpi.com Similarly, docking simulations of other triazole derivatives have identified key interacting residues, such as LEU595, through hydrogen bonding and alkyl interactions within a c-kit tyrosine kinase active site. nih.gov The binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a theoretical estimation of the binding strength. pensoft.netnih.gov These computational models allow for a detailed examination of the intermolecular forces that govern the binding process at the atomic level.

| Target | Interacting Residues (Example) | Types of Interaction | Reference |

| c-kit tyrosine kinase | LEU595, CYS673, ASP810 | H-bond, Alkyl, Pi-Alkyl | nih.gov |

| Oxidative Stress Enzymes | (Varies by enzyme) | H-bond, Hydrophobic, π-stacking | pensoft.net |

| Fungal Protein (e.g., 14α-demethylase) | TYR132, HIS377, SER378 | H-bond, Pi-Pi Stacking | ijper.org |

| M. tuberculosis CYP121 | (Varies by ligand) | H-bond, van der Waals | mdpi.com |

| Note: This table presents examples of interactions observed for various 1,2,4-triazole derivatives with different protein targets. |

Reactivity, Functional Group Transformations, and Synthetic Utility of the 1,2,4 Triazole Scaffold

Modifications of the Ethan-1-amine Moiety

The primary amine group on the ethan-1-amine moiety is a key site for synthetic elaboration, readily participating in nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with various electrophiles. Alkylation reactions with alkyl halides or other alkylating agents can introduce alkyl groups, leading to the formation of secondary and tertiary amines.

Similarly, acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (often requiring activation) yield amide derivatives. The 1,2,4-triazole (B32235) anion itself has been identified as an effective acyl transfer catalyst, capable of promoting the aminolysis and transesterification of esters. nih.gov This catalytic activity can facilitate the acylation of amines under milder conditions. For instance, the acetylation of amines and alcohols can be achieved using isopropenyl acetate (B1210297) in the presence of a catalytic system involving 1,2,4-triazole and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Table 1: Representative Acylation Reactions Catalyzed by 1,2,4-Triazole Anion

| Substrate | Acylating Agent | Product | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Isopropenyl Acetate | N-Acetylated Amine | nih.gov |

| Alcohols | Isopropenyl Acetate | Acetate Ester | nih.gov |

| Oxazolidinones | Isopropenyl Acetate | N-Acyl Oxazolidinone | nih.gov |

This table illustrates the catalytic utility of the 1,2,4-triazole scaffold in acylation reactions, a transformation directly applicable to the ethan-1-amine moiety of the title compound.

The primary amine of 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds through a tetrahedral intermediate called a hemiaminal, which then dehydrates to yield the final imine product. nih.gov

Studies on the analogous 4-amino-3,5-dimethyl-1,2,4-triazole have shown that it readily reacts with various benzaldehydes. nih.gov The reaction of this amino-triazole with aromatic aldehydes containing electron-withdrawing groups can lead to the formation of stable hemiaminal intermediates. nih.gov The subsequent elimination of a water molecule, which can be facilitated by azeotropic removal or the use of dehydrating agents, yields the corresponding Schiff base. This reactivity is directly translatable to the ethan-1-amine group of the title compound, providing a straightforward method for linking the triazole scaffold to other molecular fragments via a C=N bond.

Table 2: Examples of Condensation Reactions with Amino-Triazoles

| Amine Reactant | Aldehyde Reactant | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Various Apolar Aprotic Solvents | Stable Hemiaminal | nih.gov |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol | Schiff Base (Imine) | mdpi.com |

| 3-Amino-4H-1,2,4-triazole | 5-Acetyl-2-hydroxy-3-methoxybenzaldehyde | Ethanol | Schiff Base (Imine) | researchgate.net |

This table showcases the established reactivity of amino-triazole compounds with aldehydes, demonstrating a key transformation pathway for the ethan-1-amine side chain.

Functionalization of the Triazole Ring

The 1,2,4-triazole ring, while aromatic and generally stable, can be functionalized through various substitution and cyclization strategies.

While the N-4 position is already substituted with a methyl group in the title compound, other positions on the triazole ring can be targeted for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been successfully employed to introduce aryl and heteroaryl substituents onto the carbon atoms of the 1,2,4-triazole core. For example, 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles have been shown to react with various boronic acids to yield triazoles bearing biphenyl (B1667301) or furan-phenyl groups. mdpi.com This methodology suggests that the C-5 position of the this compound ring could be similarly functionalized, provided a suitable precursor (e.g., a 5-halo derivative) is used.

A prominent synthetic application of the 1,2,4-triazole scaffold involves its use as a precursor for the synthesis of fused heterocyclic systems. This is often achieved by starting with a 1,2,4-triazole derivative bearing reactive functional groups at adjacent positions, which can then undergo intramolecular cyclization.

A common strategy involves the use of 4-amino-1,2,4-triazole-3-thiols as starting materials. The amino and thiol groups serve as nucleophilic centers that can react with bielectrophilic reagents to construct a new fused ring. nih.gov For instance, the reaction of 4-amino-3-mercaptotriazoles with α-haloketones (phenacyl bromides) is a well-established route to synthesize the thiazolo[3,2-b] rsc.orgrsc.orgacs.orgtriazole ring system. researchgate.net This condensation can proceed directly in acid catalysis or via a thioether intermediate followed by cyclization. researchgate.net

Similarly, the 1,2,4-triazolo[3,4-b] rsc.orgacs.orgresearchgate.netthiadiazine scaffold can be accessed through the cyclocondensation of 4-amino-3-mercaptotriazoles with various reagents like α-bromopropenone or phenacyl bromides. nih.gov

Another important transformation is the conversion of thiosemicarbazide (B42300) derivatives into either 1,2,4-triazole-thiones or 1,3,4-thiadiazoles depending on the reaction conditions. Cyclization of a thiosemicarbazide precursor in a basic medium (e.g., NaOH) typically yields a 4H-1,2,4-triazole-3-thione, whereas cyclization in an acidic medium (e.g., H₂SO₄) leads to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.comresearchgate.net

Table 3: Synthesis of Fused Heterocycles from 1,2,4-Triazole Precursors

| Triazole Starting Material | Reagent(s) | Fused Ring System Formed | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-1,2,4-triazole | α-Bromoketones | Thiazolo[3,2-b] rsc.orgrsc.orgacs.orgtriazole | researchgate.net |

| 4-Amino-3-mercapto-1,2,4-triazole | Phenacyl Bromides, Ethyl Bromoacetate (B1195939) | 1,2,4-Triazolo[3,4-b] rsc.orgacs.orgresearchgate.netthiadiazine | nih.gov |

| Acyl Thiosemicarbazide | NaOH (alkaline cyclization) | 4H-1,2,4-Triazole-3-thione | mdpi.comresearchgate.net |

This table summarizes key cyclization reactions that utilize the 1,2,4-triazole core to build more complex, fused heterocyclic structures.

Role as a Building Block in Complex Chemical Synthesis

The dual reactivity of this compound, stemming from its primary amine and functionalizable triazole ring, establishes it as a highly valuable building block in complex chemical synthesis. The ethan-1-amine handle allows for its incorporation into larger molecules such as peptides, polymers, or macrocycles through amide bond formation or Schiff base condensation.

Simultaneously, the 1,2,4-triazole core serves as a stable, bioisosteric replacement for amide or ester groups and acts as a linchpin for constructing diverse molecular architectures. nih.gov Its ability to participate in cyclization reactions to form fused heterocycles like thiazolo[3,2-b] rsc.orgrsc.orgacs.orgtriazoles and triazolothiadiazines is particularly significant. nih.govresearchgate.net These fused systems are prevalent in medicinally relevant compounds. acs.org The synthetic accessibility and modular nature of the 1,2,4-triazole scaffold allow for the systematic variation of substituents on both the side chain and the ring, facilitating the generation of chemical libraries for drug discovery and materials science applications. rsc.orgfrontiersin.org

Integration into Hybrid Molecular Systems (e.g., Benzimidazole-Triazole, Coumarin-Triazole)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores to create a single molecule with enhanced biological activity or a more desirable pharmacological profile. tandfonline.com The 1,2,4-triazole ring is a common component in such hybrid systems due to its favorable physicochemical properties and synthetic accessibility.

Benzimidazole-Triazole Hybrids:

The fusion of benzimidazole (B57391) and 1,2,4-triazole moieties has yielded compounds with a broad spectrum of biological activities. Benzimidazole itself is a key heterocyclic motif found in various pharmaceuticals. researchgate.net The combination of these two rings often leads to synergistic effects, resulting in potent therapeutic agents.

The synthesis of benzimidazole-1,2,4-triazole hybrids can be achieved through multi-step reaction sequences. A common approach involves the reaction of a benzimidazole-containing intermediate with a precursor for the 1,2,4-triazole ring. For instance, 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives have been synthesized and evaluated for their anticandidal activity. mdpi.com The synthetic route for these hybrids typically involves the initial formation of a benzimidazole-hydrazide, which is then treated with an alkylisothiocyanate. The resulting thiourea (B124793) derivative is subsequently cyclized in the presence of a base to form the 5-substituted-1,2,4-triazole-3-thiol. Finally, a substitution reaction with a 2-bromoacetophenone (B140003) derivative yields the target hybrid molecule. mdpi.com

Another synthetic strategy for creating benzimidazole-1,2,3-triazole hybrids (a related isomer) utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. tandfonline.com This highly efficient and regioselective reaction allows for the straightforward linkage of propargylated benzimidazoles with various aromatic azides. tandfonline.com Similarly, palladium-catalyzed coupling reactions, such as the Sonogashira reaction, have been employed to connect acetylenic benzimidazoles with substituted iodophenyl-1,2,3-triazoles, followed by heteroannulation to form the final hybrid compounds. tandfonline.com

| Hybrid System | Synthetic Strategy | Key Intermediates | Potential Applications |

| Benzimidazole-1,2,4-Triazole | Multi-step synthesis involving thiourea formation and cyclization | Benzimidazole-hydrazides, Alkylisothiocyanates, 2-bromoacetophenones | Anticandidal |

| Benzimidazole-1,2,3-Triazole | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Propargylated benzimidazoles, Aromatic azides | Antibacterial, Antitumor |

| Benzimidazole-1,2,3-Triazole | Palladium-catalyzed Sonogashira coupling and heteroannulation | Acetylenic benzimidazoles, Substituted iodophenyl-1,2,3-triazoles | Not specified |

Coumarin-Triazole Hybrids:

Coumarins are a class of naturally occurring compounds known for their wide range of biological activities. proquest.comnih.gov The incorporation of a 1,2,4-triazole ring into the coumarin (B35378) scaffold has been explored to develop novel therapeutic agents. The synthesis of coumarin-triazole hybrids often involves multi-step procedures. For example, a series of α,β-unsaturated carbonyl linked coumarin-triazole hybrids were synthesized under microwave irradiation conditions. acu.edu.in

The synthesis of coumarin-1,2,3-triazole conjugates has also been achieved through various methods, including the copper(I) catalyzed 1,3-dipolar cycloaddition of 3-azidocoumarins with terminal alkynes and microwave-assisted reactions. acu.edu.in These synthetic efforts have led to the development of coumarin-triazole hybrids with potential anticancer and antidiabetic properties. nih.govnih.govfrontiersin.org

| Hybrid System | Synthetic Strategy | Starting Materials | Potential Applications |

| Coumarin-1,2,4-Triazole | Microwave irradiation | 4-hydroxycoumarin, Substituted aromatic primary amines | Anticancer |

| Coumarin-1,2,3-Triazole | Copper(I) catalyzed 1,3-dipolar cycloaddition | 3-azidocoumarins, Terminal alkynes | Anticancer, Antidiabetic |

| Coumarin-1,2,3-Triazole | Microwave-assisted reaction | 3-azidomethylcoumarin, 4-substituted ethynyl (B1212043) piperazine-1-carbodithioate | LSD1 inhibitory |

Ligand Design and Synthesis

The 1,2,4-triazole moiety is a valuable component in the design of ligands for various biological targets due to its ability to engage in multiple types of interactions. scirp.org Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions. Furthermore, the triazole ring can serve as a linker or spacer between different pharmacophoric elements within a ligand.

The design and synthesis of 1,2,4-triazole-containing ligands have been a focus of research in medicinal chemistry. For instance, substituted 1,2,4-triazoles have been studied as bridging ligands between transition metal(II) ions, coordinating through their N1 and N2 atoms. scirp.org This property makes them useful in the construction of coordination polymers and metal complexes with potential biological applications.

In the context of enzyme inhibition, the nitrogen atoms of the 1,2,4-triazole ring can coordinate with metal ions in the active site of metalloenzymes. This is exemplified by the design of aromatase inhibitors, where the triazole nitrogen atoms bind to the iron in the heme moiety of the cytochrome P450 enzyme. nih.gov

The synthesis of 1,2,4-triazole-based ligands often involves the cyclization of thiosemicarbazide derivatives. For example, the reaction of an acyl hydrazide with an isothiocyanate, followed by base-catalyzed cyclization, is a common method for preparing substituted 1,2,4-triazoles. nih.gov These synthetic routes provide access to a diverse range of 1,2,4-triazole derivatives that can be further modified to optimize their binding affinity and selectivity for a specific biological target.

| Ligand Application | Key Interaction | Synthetic Approach | Example Target |

| Metal Coordination | Coordination with transition metal ions via N1 and N2 atoms | Not specified | Transition metal(II) ions |

| Enzyme Inhibition | Coordination with metal ions in the active site | Not specified | Aromatase (Cytochrome P450) |

| Protein-Protein Interaction Inhibition | Forms hydrogen bonds and lies across binding grooves | Cyclization of thiosemicarbazide derivatives | Annexin A2–S100A10 protein interaction |

Stereochemical Investigations of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethan 1 Amine

Chirality of the Ethan-1-amine Side Chain

The chirality of 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine originates from the ethan-1-amine side chain attached to the triazole ring. The carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-methyl-4H-1,2,4-triazol-3-yl group is a stereocenter. This is because it is a sp³-hybridized carbon atom with four different substituents, a fundamental requirement for chirality.

The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral carbon dictates the specific configuration of each enantiomer.

Table 1: Substituents on the Chiral Carbon of this compound

| Substituent | Chemical Formula |

| Amino group | -NH₂ |

| Methyl group | -CH₃ |

| Hydrogen atom | -H |

| 4-methyl-4H-1,2,4-triazol-3-yl group | -C₃H₄N₃ |

This table is generated based on the chemical structure of the compound.

Stereochemical Purity Assessment and Enantiomeric Resolution Methods

Once a chiral compound has been synthesized, it is crucial to determine its stereochemical purity, often expressed as enantiomeric excess (ee). Various analytical techniques are employed for this purpose. Additionally, if the synthesis results in a racemic mixture (an equal mixture of both enantiomers), methods for enantiomeric resolution are required to separate them.

Stereochemical Purity Assessment:

A common and powerful technique for assessing the enantiomeric purity of chiral amines is chiral chromatography , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC). openochem.org These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. openochem.orgnih.govnih.gov For triazole derivatives, polysaccharide-based CSPs have been shown to be effective. phenomenex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. nsf.gov By using chiral solvating agents or chiral derivatizing agents, the enantiomers of a chiral amine can be converted into diastereomers, which exhibit distinct NMR spectra, allowing for the determination of their ratio. researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is also employed. nih.govrsc.orgrsc.org The CD spectrum is unique for each enantiomer, and its intensity can be correlated with the enantiomeric excess. nih.govrsc.org

Enantiomeric Resolution Methods:

The separation of enantiomers from a racemic mixture, known as resolution, is a critical step in obtaining enantiomerically pure compounds.

Chromatographic Resolution: As mentioned above, chiral chromatography is a primary method for both analysis and preparative-scale separation of enantiomers. nih.govnih.govphenomenex.com By scaling up the chromatographic process, it is possible to isolate individual enantiomers.

Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Table 2: Common Methods for Stereochemical Analysis and Resolution

| Method | Principle | Application |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. openochem.orgnih.govnih.gov | Quantitative determination of enantiomeric excess and preparative separation. phenomenex.com |

| NMR Spectroscopy with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals. nsf.govresearchgate.net | Determination of enantiomeric purity. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. nih.govrsc.orgrsc.org | Determination of absolute configuration and enantiomeric excess. |

| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Preparative resolution of enantiomers. |

This table summarizes common techniques and their applications in the stereochemical analysis of chiral compounds.

Future Research Directions and Broad Impact of 1,2,4 Triazole Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 1,2,4-triazoles is a mature field, yet there remains a significant drive to develop more efficient, sustainable, and versatile methodologies. dergipark.org.tr Future research will likely focus on methods that offer higher yields, milder reaction conditions, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine.

Key areas for future development include:

Metal-Free Catalysis: To enhance the environmental friendliness of synthetic routes, research is moving towards metal-free catalytic systems. isres.org For instance, iodine-mediated oxidative cyclization and other approaches that avoid transition metals are gaining traction. isres.org

Electrochemical Synthesis: Electrochemical methods represent a green and efficient alternative for constructing the 1,2,4-triazole (B32235) ring, often proceeding under mild conditions without the need for conventional oxidants. isres.org

One-Pot Reactions: Multi-component, one-pot syntheses are highly sought after for their operational simplicity and efficiency. isres.org Future work will aim to expand the scope of these reactions, allowing for the rapid assembly of structurally diverse 1,2,4-triazoles from readily available starting materials like hydrazones and amines. isres.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives, such as the cyclodehydration of hydrazides and amides. isres.org Further exploration of this technique is expected.

Novel Precursors: Research continues to explore a variety of nitrogen sources for triazole synthesis, including amidines, amidrazones, and aryl diazonium salts, often coupled with catalysts like copper for cross-coupling reactions. frontiersin.org

Table 1: Emerging Synthetic Methodologies for 1,2,4-Triazoles

| Methodology | Description | Key Advantages |

| Metal-Free Approaches | Utilizes reagents like iodine or relies on aerobic oxidation to facilitate cyclization without transition metal catalysts. isres.org | Environmentally friendly, avoids metal contamination in products. isres.org |

| Electrochemical Synthesis | Employs an electric current to drive the formation of the triazole ring from precursors like aryl hydrazines. isres.org | Green, mild conditions, high selectivity. isres.org |

| One-Pot Cascade Reactions | Combines multiple reaction steps (e.g., C-H functionalization, C-N bond formation) in a single vessel. isres.org | High efficiency, operational simplicity, reduced waste. isres.org |

| Microwave-Induced Cyclodehydration | Uses microwave energy to promote the cyclization of intermediates, such as those formed from hydrazides and amides. isres.org | Rapid reaction times, often higher yields. isres.org |

| Copper-Catalyzed Cross-Couplings | A popular method utilizing inexpensive and low-toxicity copper catalysts to construct the triazole ring. frontiersin.org | Good functional group tolerance, cost-effective. frontiersin.org |

Advanced Spectroscopic Characterization Techniques

Accurate structural elucidation is paramount in triazole chemistry. While standard techniques like NMR (¹H and ¹³C) and IR spectroscopy are routine, future research will increasingly integrate advanced spectroscopic methods with computational analysis for a more comprehensive characterization of molecules like this compound. aip.orgurfu.ru

Future directions in this area include:

Combined Experimental and Theoretical Analysis: The synergy between experimental spectroscopy and quantum chemical computations is becoming indispensable. tandfonline.com Techniques such as Density Functional Theory (DFT) are used to calculate and predict vibrational frequencies (FT-IR, Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis), allowing for a more precise assignment of experimental data. tandfonline.com

Matrix Isolation Spectroscopy: For studying unstable species or weak intermolecular interactions, FTIR matrix isolation is a powerful technique. nih.gov This method, combined with computational modeling, can provide detailed insights into the specific interactions of triazoles, such as hydrogen bonding with other molecules. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry will continue to be crucial for confirming molecular formulas. Further development in ionization techniques and fragmentation analysis will aid in the structural characterization of novel and complex triazole derivatives.

Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Future work will focus on crystallizing novel derivatives and their complexes to understand their three-dimensional structures and intermolecular interactions, which are key to their biological activity and material properties.

Table 2: Spectroscopic Techniques for Characterization of 1,2,4-Triazoles

| Technique | Application in Triazole Research |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework and confirmation of substituent positions on the triazole ring. aip.orgurfu.ru |

| Infrared (FT-IR) & Raman Spectroscopy | Identification of functional groups and vibrational modes of the molecule. Often coupled with DFT calculations for accurate assignments. tandfonline.comnih.gov |

| UV-Visible Spectroscopy | Analysis of electronic transitions within the molecule, providing information on the chromophoric system. tandfonline.com |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition, and analysis of fragmentation patterns for structural clues. researchgate.net |

Expansion of Computational Modeling in Triazole Research

Computational chemistry has become a vital tool in modern drug discovery and materials science, and its application in 1,2,4-triazole research is rapidly expanding. acs.org These in silico methods provide deep insights into the behavior of molecules like this compound at an atomic level, guiding synthetic efforts and predicting biological activity. acs.org

Key growth areas for computational modeling are:

Molecular Docking and Dynamics: Molecular docking is widely used to predict the binding affinities and interaction modes of triazole derivatives with biological targets such as enzymes or receptors. acs.orgnih.govresearchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of these ligand-protein complexes over time. researchgate.net

Quantum Chemical Calculations: DFT and other quantum methods are used to investigate the electronic properties of triazoles. tandfonline.com This includes calculating frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, and nonlinear optical properties, which are crucial for designing molecules with specific electronic characteristics. tandfonline.com

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new triazole derivatives early in the drug discovery process. researchgate.net

Reaction Mechanism Studies: Computational modeling helps to elucidate complex reaction mechanisms, determine transition state energies, and predict the thermodynamic stability of intermediates and products, thereby aiding in the optimization of synthetic routes. acs.org

Table 3: Applications of Computational Modeling in 1,2,4-Triazole Research

| Computational Method | Purpose and Application |

| Molecular Docking | Predicts how a triazole derivative might bind to a biological target, guiding the design of more potent inhibitors. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the triazole-receptor complex over time to assess its stability and interactions. researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular geometry, vibrational frequencies, and other properties to support spectroscopic data and predict reactivity. tandfonline.comnih.gov |

| ADME Prediction | Forecasts the pharmacokinetic properties of a drug candidate, helping to identify compounds with better potential for in vivo efficacy. researchgate.net |

Exploration of New Chemical Transformations for Diverse Derivatives

To broaden the chemical space and biological applications of 1,2,4-triazoles, future research will focus on exploring novel chemical transformations of the triazole core and its substituents. Starting from a versatile scaffold like this compound, a multitude of new derivatives can be accessed.

Future research will likely investigate:

Functionalization of the Triazole Core: Developing new methods to selectively functionalize the C-H and N-H bonds of the triazole ring to introduce new substituents and modulate the molecule's properties.

Synthesis of Fused Systems: The creation of fused heterocyclic systems, such as thiazolo[3,2-b] frontiersin.orgafricaresearchconnects.comtandfonline.comtriazoles, often leads to compounds with enhanced biological activity. researchgate.net Exploring new cyclization strategies to fuse other rings onto the 1,2,4-triazole core is a promising direction. researchgate.net

Derivatization of Side Chains: For a compound like this compound, the primary amine group serves as a key handle for further modification. Reactions such as acylation, Schiff base formation, and the synthesis of thiourea (B124793) derivatives can be used to generate large libraries of new compounds for biological screening. chemmethod.com

Ring-Opening and Rearrangement Reactions: Under certain conditions, the triazole ring can undergo cleavage or rearrangement to yield different heterocyclic or acyclic structures. acs.org Investigating these transformations can lead to unexpected and potentially useful new chemical entities. acs.org

Table 4: Examples of Chemical Transformations for 1,2,4-Triazole Derivatives

| Transformation Type | Starting Material Example | Resulting Derivative Class |

| Schiff Base Formation | 4-amino-1,2,4-triazole (B31798) | Imine derivatives chemmethod.com |

| Acylation | Schiff base of a triazole | N-acyl derivatives chemmethod.com |

| Thiourea Synthesis | N-acyl triazole derivative | N-thiourea derivatives chemmethod.com |

| Ring Fusion (Cyclization) | 3-mercapto-1,2,4-triazole | Thiazolo[3,2-b] frontiersin.orgafricaresearchconnects.comtandfonline.comtriazoles researchgate.net |

| Ring Opening | Pyrrolyltriazolium salts | N-cyanoformimidamides acs.org |

Q & A

Q. How can crystallographic disorder in triazole derivatives be addressed during refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.